3,3-Difluoroazetidine

Description

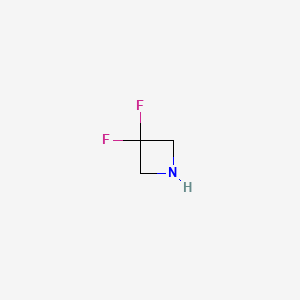

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoroazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVRXKSQHIZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoroazetidine and Its Precursors

Strategies for Four-Membered Ring Construction with Difluorination

The synthesis of the 3,3-difluoroazetidine (B2684565) core presents a unique set of challenges due to the inherent ring strain of the azetidine (B1206935) and the specific requirements for introducing the difluoro moiety. Chemists have devised several elegant strategies that either construct the four-membered ring and introduce the fluorine atoms concurrently or build the azetidine ring onto a pre-fluorinated fragment.

Reformatsky-Type Reactions in Azetidine Synthesis

A prominent and effective method for the synthesis of this compound precursors involves a Reformatsky-type reaction. thieme-connect.com This approach typically utilizes the reaction of an imine with a zinc enolate derived from an α-halo-α,α-difluoroester, such as ethyl bromodifluoroacetate. thieme-connect.comthieme-connect.com The reaction proceeds via a [2+2] cycloaddition of the zinc enolate onto the imine, directly forming a 3,3-difluoroazetidin-2-one (a difluoro-β-lactam). researchgate.net

This method has proven to be quite versatile, allowing for the synthesis of a variety of N-substituted 3,3-difluoro-4-arylazetidin-2-ones in good yields, typically ranging from 77% to 87%. thieme-connect.com The reaction is generally carried out by adding a solution of the imine and ethyl bromodifluoroacetate to a refluxing suspension of activated zinc dust in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comthieme-connect.com The resulting 3,3-difluoroazetidin-2-ones can then be reduced to the desired 3,3-difluoroazetidines. thieme-connect.comresearchgate.net A high-yield reduction can be achieved using monochlorohydroalane, which selectively reduces the carbonyl group of the β-lactam without affecting the difluoro substitution. thieme-connect.comsmolecule.com

Table 1: Examples of 3,3-Difluoroazetidin-2-ones Synthesized via Reformatsky-Type Reaction

| N-Substituent | 4-Substituent | Yield (%) | Reference |

| Benzyl | Phenyl | 77-87 | thieme-connect.com |

| Allyl | Phenyl | 87 | thieme-connect.com |

| Allyl | Isopropyl | 53 | thieme-connect.com |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another key strategy for the construction of the azetidine ring. These methods rely on the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.

The formation of a C-N bond is a common method for synthesizing azetidines from acyclic precursors like γ-haloamines or γ-amino alcohols. researchgate.netacs.org In the context of 3,3-difluoroazetidines, this would involve a precursor containing a difluoromethylene group and a leaving group on the γ-carbon relative to the amine. The nitrogen atom then acts as a nucleophile, displacing the leaving group to form the azetidine ring. acs.org This intramolecular nucleophilic substitution is often facilitated by a base.

Another approach involves the cyclization of N-substituted 3-amino-2,2-difluoropropanoates under basic conditions to yield N-protected 3,3-difluoroazetidin-2-ones. researchgate.net This two-step process begins with a Reformatsky-type reaction to prepare the acyclic amino ester precursor, followed by an intramolecular N1-C2 cyclization. researchgate.net

While less common for azetidine synthesis in general, intramolecular C-C bond formation can be a powerful tool in specific contexts. libretexts.orgnih.gov For the synthesis of fluorinated azetidines, this would entail the formation of a carbon-carbon bond to close the four-membered ring, with the difluoro group already present on the acyclic precursor. Radical cyclizations, for instance, are known to be effective for forming five-membered rings and can be applied to four-membered ring synthesis under specific kinetic control. libretexts.orgbeilstein-journals.org

Cycloaddition Reactions for Azetidine Ring Formation

Cycloaddition reactions are among the most efficient methods for constructing cyclic compounds, as they can form multiple bonds in a single step with high regio- and stereoselectivity. rsc.org

A key cycloaddition strategy is the [2+2] cycloaddition, which involves the reaction of two two-atom components to form a four-membered ring. rsc.orgnih.gov The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a powerful method for synthesizing functionalized azetidines. rsc.org While direct examples for this compound are not extensively detailed, the principle can be applied. For instance, the reaction of an imine with a difluorinated alkene under photochemical conditions could potentially yield the desired ring system. rsc.orgchemrxiv.org

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-established method for producing β-lactams (azetidin-2-ones). researchgate.netmdpi.com The reaction between a difluoroketene, generated in situ, and an imine would lead to a 3,3-difluoro-β-lactam, a direct precursor to this compound. The Reformatsky-type reaction discussed earlier can be viewed as a variant of this cycloaddition. mdpi.com

Fluorination Techniques for this compound Synthesis

Instead of building the ring with fluorine atoms already in place, an alternative strategy is to introduce the difluoro group onto a pre-existing azetidine ring. A common method for this is the fluorination of 3-azetidinones using a fluorinating agent like diethylaminosulfur trifluoride (DAST). thieme-connect.comthieme-connect.com This reaction converts the ketone functionality at the 3-position into the desired gem-difluoro group. thieme-connect.com

Catalytic fluorination methods have also been developed, offering milder reaction conditions and potential for enantioselective synthesis. smolecule.com For instance, the ring-opening hydrofluorination of azetidines with Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex) can introduce fluorine atoms, although this particular method has been noted to yield γ-fluorinated amino acid derivatives through ring opening rather than direct formation of 3,3-difluoroazetidines. smolecule.com

Direct Fluorination Methodologies

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing azetidine or azetidinone ring. One common method for the synthesis of 3,3-difluoroazetidines involves the treatment of 3-azetidinones with diethylaminosulfur trifluoride (DAST). thieme-connect.com However, this method has limitations, and there are no known examples of its use for the synthesis of 2-functionalized 3,3-difluoroazetidines. thieme-connect.com

Recent advancements in fluorination chemistry have explored the use of other reagents. For instance, N-fluorodibenzenesulfonimide (NFSI) in the presence of a copper(I) catalyst has been shown to be effective for the fluorination of benzylic C(sp³)–H bonds, a reaction that proceeds via a radical pathway. beilstein-journals.org While not a direct fluorination of the azetidine ring itself, this methodology highlights the ongoing development of new fluorinating agents and catalytic systems that could potentially be adapted for the synthesis of this compound.

Indirect Fluorination via Halogenated Intermediates

Indirect fluorination methods typically involve the use of fluorinated building blocks that are then used to construct the azetidine ring. This approach often provides better control over the position and number of fluorine atoms.

A notable example is the synthesis of 2,2-difluoroaziridines from α-chloroimines. In this process, α-chloroimines, derived from 2-chloro-2,2-difluoroacetic acid, are reduced with sodium cyanoborohydride to yield the corresponding amines, which then undergo intramolecular cyclization to form the difluoroaziridine ring. ugent.be While this example pertains to aziridines, the principle of using a halogenated precursor for cyclization is a relevant strategy in heterocyclic synthesis and could be conceptually applied to the synthesis of four-membered rings like azetidines.

Precursor Chemistry and Synthetic Route Development

The development of synthetic routes to this compound is heavily reliant on the synthesis of key precursors, particularly 3,3-difluoroazetidin-2-ones (difluoro-β-lactams). These intermediates can then be reduced to the desired 3,3-difluoroazetidines.

Synthesis from Azetidin-2-ones (β-Lactams)

A prominent and high-yielding route to 3,3-difluoroazetidines involves the reduction of 3,3-difluoroazetidin-2-ones. thieme-connect.comthieme-connect.comfluoromart.comthieme-connect.comresearchgate.net These difluoro-β-lactam precursors are conveniently synthesized through a Reformatsky-type reaction. thieme-connect.comthieme-connect.comfluoromart.comthieme-connect.comresearchgate.net

The reduction of the β-lactam to the azetidine is effectively achieved using monochlorohydroalane (ClAlH₂), which can be prepared in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). thieme-connect.comsmolecule.com This reduction selectively targets the carbonyl group of the β-lactam while preserving the difluorinated carbon, leading to high yields of the corresponding this compound. thieme-connect.comsmolecule.com For example, a variety of N-substituted 3,3-difluoroazetidin-2-ones have been successfully reduced to their respective 3,3-difluoroazetidines using this method. thieme-connect.comthieme-connect.com

| Precursor (β-Lactam) | Reducing Agent | Product | Yield (%) | Reference |

| 1-Allyl-3,3-difluoro-4-phenylazetidin-2-one | Monochlorohydroalane | 1-Allyl-3,3-difluoro-4-phenylazetidine | - | thieme-connect.com |

| 3,3-Difluoro-1-(4-methoxybenzyl)-4-phenylazetidin-2-one | Monochlorohydroalane | 3,3-Difluoro-1-(4-methoxybenzyl)-4-phenylazetidine | 87 | thieme-connect.com |

| N-Substituted 3,3-difluoroazetidin-2-ones | Monochlorohydroalane | N-Substituted 3,3-difluoroazetidines | >85 | smolecule.com |

Table showing the reduction of various 3,3-difluoroazetidin-2-ones to 3,3-difluoroazetidines.

Utilization of Ethyl Bromodifluoroacetate and Related Reagents

Ethyl bromodifluoroacetate is a key reagent in the synthesis of the 3,3-difluoroazetidin-2-one precursors. thieme-connect.comthieme-connect.comfluoromart.comthieme-connect.comresearchgate.net The Reformatsky-type reaction between ethyl bromodifluoroacetate and an imine, in the presence of activated zinc, leads to the formation of the β-lactam ring. thieme-connect.comthieme-connect.com This reaction has been shown to be effective for a range of aldimines, affording good yields of the corresponding 3,3-difluoro-4-phenylazetidin-2-ones. thieme-connect.com

The reaction involves the in situ generation of a zinc enolate from ethyl bromodifluoroacetate, which then undergoes a cycloaddition with the imine. researchgate.net For instance, the reaction of ethyl bromodifluoroacetate with various benzaldimines in refluxing tetrahydrofuran (THF) with activated zinc dust produces the desired β-lactams in yields ranging from 77-87%. thieme-connect.com

| Aldimine | Reagent | Product (β-Lactam) | Yield (%) | Reference |

| N-Benzylidene-4-methoxyaniline | Ethyl bromodifluoroacetate, Zn | 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | - | thieme-connect.com |

| N-(4-Methoxybenzylidene)benzylamine | Ethyl bromodifluoroacetate, Zn | 1-Benzyl-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one | - | thieme-connect.com |

| N-(2-Methylpropylidene)-2-propenyl-1-amine | Ethyl bromodifluoroacetate, Zn | 1-Allyl-3,3-difluoro-4-isopropylazetidin-2-one | 55 | thieme-connect.com |

Table illustrating the synthesis of 3,3-difluoroazetidin-2-ones using ethyl bromodifluoroacetate and various aldimines.

Application of Difluoro(trimethylsilyl)acetates

An alternative route to 3,3-difluoroazetidinones involves the use of ethyl difluoro(trimethylsilyl)acetate. researchgate.net This approach presents an alternative to the Reformatsky reaction. Condensation of ethyl difluoro(trimethylsilyl)acetate with imines can lead to the formation of the desired β-lactam ring. researchgate.net

Furthermore, difluoro(trimethylsilyl)acetamides, prepared from chlorodifluoroacetamides via electrochemical silylation, have been shown to be precursors to 2,2-difluoro-3-hydroxyacetamides. researchgate.net These hydroxyacetamides can then be cyclized to form 3,3-difluoroazetidinones. For example, N-(p-Methoxyphenyl)-2,2-difluoro-3-hydroxy-4-methylvaleramide has been successfully converted into the corresponding 3,3-difluoroazetidinone. researchgate.net

Catalytic Systems in this compound Synthesis

Catalytic methods are being developed to improve the efficiency and enantioselectivity of this compound synthesis. While direct catalytic synthesis of the this compound ring is still an area of active research, catalytic approaches are employed in the synthesis of its precursors.

For example, a rhodium-catalyzed Reformatsky-type reaction has been developed for the asymmetric synthesis of difluoro-β-lactams. researchgate.net This method utilizes a chiral auxiliary, such as (-)-menthyl bromodifluoroacetate, in the presence of a rhodium catalyst like RhCl(PPh₃)₃ to achieve high diastereoselectivities. researchgate.net

Additionally, palladium-catalyzed cross-coupling reactions have been used to synthesize derivatives of this compound. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to couple this compound with aryl halides. A typical protocol involves reacting 1-bromo-2,6-difluoro-4-nitrobenzene with this compound in the presence of a palladium catalyst like Pd₂(dba)₃, a ligand such as Xantphos, and a base like cesium carbonate in toluene (B28343) at elevated temperatures.

| Reaction Type | Catalyst System | Reactants | Product | Reference |

| Asymmetric Reformatsky-type | RhCl(PPh₃)₃ / Chiral Auxiliary | (-)-Menthyl bromodifluoroacetate, Imine | Enantiomerically enriched difluoro-β-lactams | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | 1-Bromo-2,6-difluoro-4-nitrobenzene, this compound | 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine |

Table summarizing catalytic systems used in the synthesis of this compound precursors and derivatives.

Advancements and Challenges in Scalable Synthesis

The transition of synthetic routes for this compound and its precursors from laboratory-scale discovery to industrial-scale production is marked by significant advancements and persistent challenges. The demand for this fluorinated scaffold, driven by its utility in medicinal chemistry and materials science, has spurred the development of more efficient, cost-effective, and scalable synthetic methodologies. ossila.comthieme-connect.comnih.govresearchgate.net

Advancements in Scalable Synthetic Routes

A cornerstone advancement in the synthesis of 3,3-difluoroazetidines was the development of a strategy involving a Reformatsky-type reaction to form a key intermediate, 3,3-difluoroazetidin-2-one. thieme-connect.comugent.be This approach has proven to be a robust and scalable method for constructing the four-membered ring.

The process generally involves two main stages:

Formation of 3,3-Difluoroazetidin-2-ones : This step typically employs a Reformatsky-type reaction where various aldimines are reacted with ethyl bromodifluoroacetate in the presence of activated zinc. thieme-connect.comkarazin.ua This cycloaddition has been successfully applied to a range of N-substituted imines, affording the corresponding N-protected 3,3-difluoroazetidin-2-ones in good yields. thieme-connect.comresearchgate.net For instance, reacting different benzaldimines with ethyl bromodifluoroacetate and zinc in refluxing tetrahydrofuran (THF) produced the desired β-lactams in yields ranging from 77-87%. thieme-connect.com

Reduction to 3,3-Difluoroazetidines : The resulting 3,3-difluoroazetidin-2-ones are subsequently reduced to the target 3,3-difluoroazetidines. A highly effective reducing agent for this transformation is monochloroalane (AlH₂Cl), prepared in situ. ugent.be This reduction is often clean and high-yielding, frequently producing the final product in a state that requires no further purification. thieme-connect.com

An alternative route to N-substituted 3,3-difluoroazetidin-2-ones involves the N-alkylation of an unprotected 3,3-difluoroazetidin-2-one intermediate. thieme-connect.com This unprotected lactam can be obtained by the debenzylation of a precursor like 1-(4-methoxybenzyl)-3,3-difluoroazetidin-2-one using ceric ammonium (B1175870) nitrate (B79036) (CAN). thieme-connect.com

The following table summarizes a key scalable synthetic pathway:

| Step | Reactants | Reagents | Product(s) | Yield | Reference |

| 1. Cycloaddition | Aldimines, Ethyl bromodifluoroacetate | Zn, THF (reflux) | N-substituted 3,3-difluoroazetidin-2-ones | 55-87% | thieme-connect.com |

| 2. Reduction | N-substituted 3,3-difluoroazetidin-2-ones | Monochloroalane (AlH₂Cl), Diethyl ether | N-substituted 3,3-difluoroazetidines | High | ugent.be, thieme-connect.com |

Further advancements have focused on the synthesis of derivatives, which is crucial for creating diverse compound libraries for drug discovery. Methods such as Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, and Buchwald-Hartwig amination have been employed to couple the this compound moiety with various aromatic systems.

A comparison of these derivatization methods is presented below:

| Method | Typical Yield | Substrate Scope | Cost | Key Advantage | Reference |

| SNAr | 32–68% | High (electron-deficient aryls) | Moderate | Simple reaction setup | |

| Reductive Amination | 43–88% | High | Low | High yields, readily available reagents | |

| Buchwald-Hartwig | ~50% | Broad | High | Broad substrate applicability |

Challenges in Scalable Synthesis

Despite these advancements, several challenges impede the cost-effective and large-scale production of this compound and its precursors.

Precursor Availability and Cost : The synthesis relies on starting materials such as ethyl bromodifluoroacetate and various imines. The availability and cost of these precursors on an industrial scale can be a significant hurdle. researchgate.net

Reagent Safety and Handling : The use of hazardous and energetic reagents poses a major challenge. For example, fluorinating agents like diethylaminosulfur trifluoride (DAST), sometimes used for the fluorination of 3-azetidinones, are known to be thermally unstable. thieme-connect.com Similarly, the in situ preparation and handling of reducing agents like monochloroalane require stringent safety protocols at a large scale. thieme-connect.comugent.be

Reaction Control and Byproduct Formation : Achieving consistent high yields and minimizing byproduct formation is a critical challenge in scaling up. In the Reformatsky-type reaction, for example, incomplete ring closure can lead to the formation of β-amino-α,α-difluoroester byproducts, which complicates purification. thieme-connect.com Attempts at direct nucleophilic fluorination of other precursors have sometimes resulted in complex mixtures and low yields of the desired difluoroazetidine. acs.org

Purification : While the final reduction step can sometimes yield a pure product, many intermediates in the synthetic sequence require purification by column chromatography. Scaling up chromatographic separations is often expensive and time-consuming, creating a significant bottleneck in an industrial setting. The development of synthetic steps that yield crystalline products amenable to recrystallization is highly desirable.

Reactivity Profiles and Transformational Chemistry of 3,3 Difluoroazetidine

Nucleophilic Substitution Reactions Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom in the 3,3-difluoroazetidine (B2684565) ring possesses a lone pair of electrons, making it a nucleophilic center. This allows it to participate in a variety of substitution reactions, leading to the formation of N-substituted derivatives.

Nucleophilic substitution reactions at the azetidine nitrogen typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In these reactions, the nitrogen atom of this compound acts as the nucleophile, attacking an electrophilic center of another molecule. This process involves the simultaneous formation of a new bond between the nitrogen and the electrophile and the breaking of a bond between the electrophile and its leaving group.

The reaction is highly regioselective, with the transformation occurring exclusively at the nitrogen atom. This is because the nitrogen is the most nucleophilic site in the molecule. The carbon atoms of the ring are less susceptible to direct nucleophilic attack unless the nitrogen is first quaternized to create a good leaving group, which would lead to ring-opening reactions instead.

The reactivity of azetidines is significantly influenced by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain lies between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org This inherent strain enhances the accessibility of the nitrogen's electron lone pair, making it a more potent nucleophile compared to acyclic secondary amines or larger, less strained cyclic amines. ossila.com The gem-difluoro substitution at the C3 position introduces strong electron-withdrawing effects, which can modulate the basicity and nucleophilicity of the nitrogen atom. However, the reactivity enhancement driven by the ring strain remains a dominant factor in its chemical behavior. rsc.orgresearchwithrutgers.com

Ring-Opening Reactions of the Azetidine Core

The significant ring strain not only enhances the nitrogen's nucleophilicity but also makes the azetidine ring susceptible to cleavage under certain conditions. nih.govacs.org These ring-opening reactions provide a pathway to linear, functionalized amine derivatives, relieving the strain of the four-membered ring. While less reactive than three-membered rings, azetidines still undergo analogous ring-opening reactions. ambeed.com

The cleavage of the azetidine ring can be initiated through several pathways. A common strategy involves the activation of the ring by converting the nitrogen into a better leaving group. For instance, the formation of an azetidinium salt by N-alkylation or protonation under acidic conditions makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. researchgate.net This attack leads to the cleavage of a carbon-nitrogen bond.

Studies on related N-substituted azetidines have shown that intramolecular ring-opening can also occur. nih.gov For example, an acid-mediated decomposition can happen via the nucleophilic attack of a pendant group on the azetidine ring, resulting in cleavage. nih.govacs.org The chemoselectivity of the cleavage (i.e., which C-N bond breaks) can be influenced by substituents on the ring and the nature of the attacking nucleophile.

Ring-opening reactions of azetidines serve as a valuable synthetic tool for producing functionalized open-chain amines. nih.gov The reaction of an activated azetidinium ring with a nucleophile results in a γ-substituted (3-substituted) propylamine (B44156) derivative. For example, the nucleophilic attack of a halide ion on an N-activated this compound would be expected to yield a 1-alkyl-3,3-difluoro-3-halopropylamine. These reactions provide access to complex linear structures that might be challenging to synthesize through other methods. nih.gov

A documented intramolecular ring-opening of an aryl azetidine derivative proceeds through a rearrangement to form lactone and lactam intermediates. nih.gov This highlights the potential for azetidine ring-opening to generate diverse heterocyclic structures in addition to simple linear amines.

Functional Group Interconversions on the Azetidine Ring System

Functional group interconversion on the this compound ring primarily involves transformations of the N-H bond of the secondary amine, without cleavage of the ring itself. These reactions are fundamental for incorporating the difluoroazetidine motif into larger molecules. Common interconversions include N-alkylation, N-acylation, N-arylation, and N-sulfonylation, which are typical reactions for secondary amines. These transformations allow for the synthesis of a wide array of derivatives where the stable this compound core is maintained. nih.gov

Interactive Table: Summary of Reactivity Profiles for this compound

| Reaction Type | Section | Key Characteristics | Typical Reagents | Product Class |

|---|---|---|---|---|

| Nucleophilic Substitution | 3.1 | Reaction occurs at the nitrogen atom; SN2 mechanism. | Alkyl halides, acyl chlorides, sulfonyl chlorides | N-Substituted azetidines |

| Ring-Opening | 3.2 | Cleavage of a C-N bond, driven by ring strain relief. | Nucleophiles (with prior N-activation), strong acids | γ-Substituted propylamines |

| Functional Group Interconversion | 3.3 | Modification of the N-H bond without ring cleavage. | Electrophiles (alkyl, acyl, aryl groups) | N-Functionalized azetidines |

Interactive Table: Examples of Functional Group Interconversions

| Transformation | Reagent Class | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | Amide |

| N-Arylation | Activated aryl halide (e.g., 2,4-dinitrofluorobenzene) | N-Aryl amine |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide |

Electrophilic Transformations of this compound Derivatives

The reactivity of this compound is significantly influenced by the nitrogen atom's lone pair of electrons. The inherent ring strain of the four-membered azetidine ring, estimated at approximately 27.7 kcal/mol, enhances the accessibility of this lone pair, making the nitrogen atom a potent nucleophilic center. beilstein-journals.org This heightened nucleophilicity allows this compound and its derivatives to readily engage in electrophilic transformations, primarily through N-functionalization reactions such as alkylation, acylation, and arylation.

Detailed research has demonstrated the successful N-functionalization of this compound (DFAZ) with highly electrophilic heteroaromatic systems. In a notable study, DFAZ was used as a key building block in the synthesis of novel polycyclic energetic materials. The core transformation involved a nucleophilic aromatic substitution reaction where the nitrogen atom of this compound attacks an electron-deficient carbon on a chlorinated bicyclotriazole framework.

For instance, the reaction of this compound with 5,5'-dichloro-4,4'-azobis-1,2,4-triazole and 5,5'-dichloro-4,4'-bi-1,2,4-triazole was carried out in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). This process yielded N-arylated this compound derivatives where the azetidine ring is linked to the triazole system. These reactions underscore the utility of this compound as a robust nucleophile for creating complex heterocyclic architectures.

The following table summarizes representative electrophilic substitution reactions involving this compound derivatives.

| Substrate (Nucleophile) | Electrophile | Reagents and Conditions | Product |

| This compound | 5,5'-dichloro-3,3'-bis(3,3'-difluoroazetidine)-4,4'-azobis-1,2,4-triazole | K₂CO₃, DMF | 5,5'-dichloro-3,3'-bis(3,3'-difluoroazetidine)-4,4'-azobis-1,2,4-triazole |

| This compound | 5,5'-dichloro-3,3'-bis(3,3'-difluoroazetidine)-4,4'-bi-1,2,4-triazole | K₂CO₃, DMF | 5,5'-dichloro-3,3'-bis(3,3'-difluoroazetidine)-4,4'-bi-1,2,4-triazole |

These transformations highlight a key reactivity profile of this compound derivatives, where the nitrogen atom serves as the primary site for reaction with a wide range of electrophiles. The gem-difluoro group at the C3 position enhances the molecule's lipophilicity and metabolic stability without significantly impeding the nucleophilic character of the nitrogen, making these derivatives valuable synthons in medicinal chemistry and materials science. beilstein-journals.org

Stereochemical Considerations in Reactions of Chiral Derivatives

The study of stereochemical outcomes in reactions involving chiral derivatives of this compound is a critical aspect of its application in asymmetric synthesis. The introduction of a stereocenter, either at the C2 position of the ring or on an N-substituent, renders the faces of the azetidine ring diastereotopic. This facial differentiation can, in principle, direct the approach of incoming reagents, leading to diastereoselective transformations.

While the principles of diastereoselection are well-established in the chemistry of other chiral heterocycles, detailed research findings specifically documenting the stereochemical outcomes of reactions with pre-existing chiral this compound derivatives are not extensively available in the surveyed scientific literature.

However, significant progress has been made in the diastereoselective synthesis of precursors to chiral 3,3-difluoroazetidines, particularly 3,3-difluoroazetidin-2-ones. Research has shown that chiral oxazolidines can be diastereoselectively alkylated with ethyl bromodifluoroacetate to produce 3,3-difluoroazetidin-2-ones with high diastereomeric excess (up to 99% de). nih.gov In these reactions, the existing chirality on the oxazolidine (B1195125) auxiliary effectively controls the formation of the new stereocenter during the ring-forming step. The selective cleavage of this chiral auxiliary can then provide access to enantiomerically enriched 3,3-difluoroazetidin-2-ones. nih.gov

These synthetic advancements are crucial as they provide access to the chiral building blocks necessary for investigating stereocontrolled transformations. The ability to synthesize enantiopure this compound derivatives is the foundational step required to explore how their inherent chirality influences the stereochemical course of subsequent electrophilic and nucleophilic reactions. Future work in this area would likely focus on reacting these chiral synthons and analyzing the resulting diastereomeric ratios to establish stereochemical models for this important class of fluorinated heterocycles.

Strategic Deployment As a Fluorinated Building Block in Molecular Design

Integration into Advanced Molecular Architectures

The incorporation of the 3,3-difluoroazetidine (B2684565) motif into larger molecules is a key strategy for developing complex, three-dimensional structures from simpler precursors. nih.gov This approach allows chemists to access novel chemical space and fine-tune molecular properties.

The use of this compound facilitates scaffold diversification, a process where a common molecular core is systematically modified to generate a library of structurally related compounds. By introducing this fluorinated azetidine (B1206935) ring, chemists can alter the steric and electronic profile of a parent molecule, leading to new derivatives with distinct properties. A prime example is its use in the synthesis of rhodamine dyes, where it serves as a precursor to modify the xanthene core, thereby creating new fluorescent probes. ossila.com This strategy enables the creation of diverse sp³-rich compounds from readily available sp²-rich starting materials, significantly increasing molecular complexity in a controlled manner. nih.gov

The four-membered azetidine ring is inherently strained, which significantly restricts the conformational freedom of any molecule into which it is incorporated. ossila.com This rigidity is a desirable trait in molecular design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The this compound moiety locks specific bond angles and limits rotation around adjacent bonds, providing a higher degree of structural pre-organization. This conformational constraint is crucial in designing peptidomimetics and other complex molecules where a specific three-dimensional arrangement of functional groups is necessary for activity.

Bioisosteric Replacement Studies (Focus on Chemical Design Principles)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another to improve a molecule's properties while maintaining its desired biological activity. researchgate.netmdpi.com The this compound moiety serves as a bioisostere for other common chemical groups.

Applications in Fluorescent Probe and Dye Development

The this compound unit has been particularly impactful in the development of advanced fluorescent probes and dyes, most notably in the rhodamine family. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com Its incorporation allows for precise control over the key characteristics that govern a fluorophore's performance in biological imaging.

A primary application of this compound in dye chemistry is the fine-tuning of spectral properties. The strong electron-withdrawing nature of the gem-difluoro group has a predictable effect on the electronic structure of the fluorophore. When incorporated into rhodamine dyes, it consistently produces a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in both the absorption (λabs) and emission (λem) maxima. nih.govresearchgate.net

For example, the incorporation of this compound motifs into the JF549 dye scaffold yields JF525, resulting in a blue shift of approximately 25 nm. nih.govresearchgate.net This effect is attributed to the inductive effect of the fluorine substituents. A strong correlation has been observed between the Hammett inductive substituent constants (σI) of the groups on the azetidine ring and the resulting absorption maximum, demonstrating that the inductive effect is the primary driver of the spectral shift. researchgate.net This principle allows for the rational design of fluorophores with specific excitation and emission profiles, expanding the palette of available colors for multi-channel fluorescence microscopy. nih.govnih.gov

| Compound | Key Modification | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| JF549 | Parent Dye | 549 | 571 | 0.88 | nih.govresearchgate.net |

| JF525 | This compound | 525 | 549 | 0.91 | nih.govresearchgate.net |

| JF503 | 3,3-Difluoroazetidinyl-rhodol | 503 | 529 | 0.87 | researchgate.net |

Rhodamine dyes exist in a dynamic equilibrium between a fluorescent, charged zwitterion form and a non-fluorescent, neutral lactone form. nih.govmdpi.comnih.gov The position of this equilibrium, quantified by the lactone-zwitterion equilibrium constant (KL–Z), is critical for the dye's performance, particularly in applications requiring fluorogenicity (i.e., the ability to become fluorescent upon a specific event, like binding to a target). researchgate.netresearchgate.net

The incorporation of this compound is a powerful strategy to modulate this equilibrium. The electron-withdrawing fluorine atoms decrease the KL–Z value, shifting the equilibrium toward the non-fluorescent lactone form in aqueous solution. nih.govresearchgate.net This is a highly desirable feature for creating fluorogenic probes. A dye with a low KL–Z will remain predominantly in its "off" (lactone) state until it binds to its target protein, at which point the equilibrium shifts to the "on" (zwitterion) state, causing a significant increase in fluorescence. researchgate.net This strategy transformed the highly fluorescent JF549 (KL–Z = 3.5) into the fluorogenic JF525 (KL–Z = 0.68). nih.govresearchgate.net Combining this modification with direct fluorination of the xanthene core can further reduce the KL–Z, as seen in the highly fluorogenic JF526 (KL–Z = 0.005). nih.gov

| Compound | Key Modification | KL–Z | Reference |

|---|---|---|---|

| JF549 | Parent Dye | 3.5 | nih.govresearchgate.net |

| JF525 | This compound | 0.68 | nih.govresearchgate.net |

| JF552 | Xanthene Fluorination | 0.70 | nih.gov |

| JF526 | Difluoroazetidine + Xanthene Fluorination | 0.005 | nih.gov |

Utility in Energetic Materials Research

The incorporation of the this compound motif into energetic materials is a strategic approach to developing next-generation explosives and propellants with enhanced performance characteristics. The strained four-membered ring and the presence of fluorine atoms are key features that contribute to improved specific impulse, detonation pressure, and detonation velocity. rsc.org Researchers are actively exploring its use in the synthesis of novel high-density energetic salts and polycyclic compounds. rsc.orgrsc.org

Design of Polycyclic Energetic Compounds

A significant area of research involves the use of this compound as a building block for constructing complex polycyclic energetic compounds. rsc.org This strategy aims to combine the high ring strain energy of the azetidine ring with the high nitrogen content of other heterocyclic structures, such as triazoles, to create molecules with superior energetic performance. rsc.org

One approach involves the nucleophilic substitution reaction between this compound and bicyclic triazolyl structures. rsc.org This method has led to the synthesis of a series of triazolyl polycyclic compounds. These compounds are designed to leverage the stability often associated with polycyclic skeletons while benefiting from the energy boost provided by the strained azetidine ring. rsc.org

An example of such a compound is 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole. rsc.org The synthesis of these materials is a notable advancement, as it provides a pathway to novel energetic compounds with desirable properties, including high decomposition temperatures (often exceeding 200 °C), which is an indicator of good thermal stability. rsc.org

The table below presents data on some of the polycyclic energetic compounds synthesized using this compound, highlighting their decomposition temperatures.

Table 1: Decomposition Temperatures of Selected Polycyclic Energetic Compounds

| Compound Name | Decomposition Temperature (°C) |

|---|---|

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole | >200 |

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole | >200 |

Impact on Molecular Density and Stability (Theoretical Aspects)

The introduction of the this compound moiety into a molecule has a theoretically predicted and experimentally verified positive impact on the density of the resulting energetic material. rsc.org High density is a critical parameter for explosives, as detonation pressure and velocity are strongly correlated with it. nih.gov Theoretical calculations have shown that incorporating the azetidine structure can effectively increase the systemic density of polycyclic energetic compounds. rsc.org

The presence of fluorine atoms in the this compound ring also plays a crucial role. Fluorine is highly electronegative, and its inclusion can influence the electronic properties of the molecule, potentially enhancing thermal stability. Furthermore, the compact nature of the four-membered ring contributes to efficient crystal packing, which is a key factor in achieving high molecular density. mdpi.com

The combination of high ring strain, which contributes to the energy content, and the stabilizing influence of the difluoro substitution, along with the ability to form dense crystal structures, makes this compound a highly promising component in the theoretical design and practical synthesis of advanced energetic materials.

Contributions to Materials Science Beyond Energetic Applications

While the utility of this compound in energetic materials is significant, its application as a building block extends to other areas of materials science. The unique combination of a strained four-membered ring and geminal fluorine substitution makes it a valuable precursor for creating materials with tailored properties. ossila.com

One notable application is in the synthesis of fluorescent dyes for bioimaging. ossila.com The this compound moiety can be incorporated into rhodamine dyes to fine-tune their fluorescent wavelengths. This level of control is crucial for developing advanced probes for biological imaging applications. ossila.com

Furthermore, the electronic properties of the this compound ring make it a promising candidate for use in organic electronics. It has the potential to be used in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability of the difluoroazetidine group to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key factor in this potential application. ossila.com The fluorine atoms also impart increased lipophilicity, which can improve the processability of materials in organic solvents. ossila.com

The strained nature of the azetidine ring enhances the nucleophilicity of the nitrogen atom's lone pair of electrons, which can lead to increased reaction rates in the synthesis of new materials. ossila.com This reactivity, combined with the electronic influence of the fluorine atoms, makes this compound a versatile building block for creating a wide range of functional materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,3-difluoroazetidine (B2684565). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.

The unambiguous confirmation of the this compound structure relies on a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each nucleus provides unique and complementary information.

¹H NMR: The proton NMR spectrum of this compound is characterized by the signals from the methylene (B1212753) (CH₂) protons. Due to the geminal fluorine atoms on the adjacent carbon, these proton signals are split into a characteristic triplet. This splitting arises from the coupling between the ¹H and ¹⁹F nuclei across three bonds (³JHF). The integration of the signal confirms the presence of four equivalent protons. For the hydrochloride salt, a broad signal corresponding to the two N-H protons is also typically observed.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The C3 carbon, directly bonded to the two fluorine atoms, exhibits a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The two equivalent methylene carbons (C2 and C4) also show splitting, typically a triplet of triplets, due to two-bond and three-bond couplings to the fluorine atoms (²JCF and ³JCF).

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and informative. The spectrum for this compound shows a single resonance for the two equivalent fluorine atoms. This signal appears as a triplet due to coupling with the four adjacent methylene protons (³JFH).

The combination of these multi-nuclear NMR experiments provides definitive proof of the molecular structure. While specific chemical shifts can vary with the solvent and whether the compound is in its free base or salt form, the observed splitting patterns (multiplicity) and coupling constants are key diagnostic features.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on solvent and experimental conditions. This table represents expected patterns.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | C2-H ₂, C4-H ₂ | ~3.5 - 4.5 | Triplet (t) | ³JHF |

| N-H ₂⁺ (HCl salt) | Broad singlet | Broad (br s) | - | |

| ¹³C | C 2, C 4 | ~50 - 60 | Triplet of Triplets (tt) | ²JCF, ³JCF |

| C 3 | ~90 - 100 | Triplet (t) | ¹JCF | |

| ¹⁹F | C3-F ₂ | ~-90 to -110 | Triplet (t) | ³JFH |

For more complex molecules incorporating the this compound moiety, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment. These techniques correlate signals from different nuclei, revealing their connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out the proton spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning which protons are attached to which carbons, resolving signal overlap in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is complementary to HSQC, showing correlations between protons and carbons over longer ranges (typically two or three bonds). This is critical for piecing together the molecular skeleton by connecting different spin systems across quaternary carbons or heteroatoms.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. They are essential for determining the stereochemistry and conformation of complex derivatives.

By utilizing this array of 2D NMR techniques, chemists can confidently elucidate the complete and detailed structure of novel and complex derivatives of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound, HRMS is used to confirm its elemental composition (C₃H₅F₂N) by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass. This serves as a definitive confirmation of the compound's identity, distinguishing it from any isomers or impurities with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₃H₆F₂N⁺ | 94.0468 |

| [M+Na]⁺ | C₃H₅F₂NNa⁺ | 116.0287 |

| M (HCl Salt) | C₃H₆ClF₂N | 129.0157 |

Mass spectrometry is a vital tool for monitoring the progress of chemical reactions in real-time. Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS or direct injection MS allow for the rapid analysis of reaction mixtures with minimal sample preparation waters.com. This enables chemists to:

Track Reactant Consumption: Monitor the disappearance of the starting materials' signals.

Identify Product Formation: Observe the appearance and growth of the desired product's m/z signal.

Detect Intermediates and Byproducts: Identify transient species or undesired side products, providing valuable mechanistic insights and allowing for reaction optimization.

By providing rapid feedback on the status of a chemical transformation, MS significantly accelerates the development of synthetic routes involving this compound, improving efficiency and yield waters.com.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about connectivity and composition, X-ray crystallography offers an unparalleled, direct view of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of every atom in the molecule, providing definitive data on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, a crystal structure analysis would reveal:

Precise Bond Lengths and Angles: Confirmation of C-F, C-N, and C-C bond distances and the F-C-F bond angle.

Ring Conformation: Determination of the exact puckering of the four-membered azetidine (B1206935) ring, which is a key feature of its strained structure.

Intermolecular Interactions: Information about how molecules pack together in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions that govern the solid-state properties.

Although obtaining a suitable single crystal can be challenging, the structural information provided by X-ray crystallography is considered the gold standard for molecular structure determination.

Table 3: Illustrative Crystallographic Data Parameters Note: This table shows the type of data obtained from an X-ray crystallography experiment. Specific values would be determined for a given crystal.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The precise angles between three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable tools in the research and development of this compound and its derivatives, ensuring the purity of the final compound and enabling the isolation of specific products from complex reaction mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for analytical assessment, while column chromatography is a fundamental technique for purification and isolation on a larger scale.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for determining the purity of this compound hydrochloride. Commercial suppliers routinely use this method to provide a quantitative measure of compound purity. For instance, certificates of analysis for commercially available this compound hydrochloride often report purities exceeding 99%, as determined by HPLC medchemexpress.com. While specific analytical conditions are often proprietary, typical reversed-phase HPLC methods for small, polar, fluorinated compounds would likely involve a C18 or a specialized fluorinated stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid to improve peak shape.

Table 1: Illustrative HPLC Purity Data for this compound Hydrochloride

| Lot Number | Purity (%) |

| Batch A | 99.24 medchemexpress.com |

| Batch B | >97 |

This table presents representative purity levels of this compound hydrochloride as determined by HPLC, based on data from commercial suppliers.

Gas Chromatography (GC) for Analysis

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound and its precursors. For GC analysis of related azetidine compounds, derivatization is sometimes employed to increase volatility and improve chromatographic separation. For example, in the analysis of azetidine-2-carboxylic acid, silylation reagents such as N,O-bis(trimethylsilyl)acetamide and trimethylchlorosilane have been used prior to separation on a DB-5 column researchgate.net. Such a derivatization approach could potentially be adapted for the analysis of this compound to assess for impurities. The mass spectrometer detector provides structural information, aiding in the identification of byproducts and confirming the identity of the desired compound.

Column Chromatography for Isolation and Purification

In the synthesis of this compound and its derivatives, column chromatography is a critical step for the isolation and purification of intermediates and the final product. Research into the synthesis of related fluorinated azetidines demonstrates the utility of this technique. For instance, in the synthesis of a 3-fluoro-azetidine derivative, column chromatography using a mobile phase of ethyl acetate (B1210297) and petroleum ether in a 1:3 ratio was employed for purification chromatographyonline.com. The choice of stationary phase, typically silica (B1680970) gel, and the eluent system are crucial for achieving effective separation. The polarity of the eluent is carefully optimized to ensure that the desired compound is well-separated from starting materials, reagents, and byproducts.

Table 2: Exemplary Column Chromatography Conditions for Fluorinated Azetidine Derivatives

| Compound | Stationary Phase | Eluent System |

| N-Boc-3-fluoroazetidine derivative | Silica Gel | Ethyl Acetate : Petroleum Ether (1:3) chromatographyonline.com |

This table provides an example of column chromatography conditions used for the purification of a related fluorinated azetidine, illustrating a common approach for the isolation of such compounds.

Chiral Chromatography for Enantiomeric Separation

For derivatives of this compound that are chiral, specialized chiral chromatography techniques are necessary to separate enantiomers. While specific studies on the chiral separation of this compound were not identified, research on other chiral azetidines provides insight into the methodologies used. Chiral stationary phases, such as those found in Daicel Chiralpak and Chiralcel columns, are commonly employed. For example, the enantiomeric excess of chiral tetrasubstituted azetidines has been determined using Daicel Chiralpak AD-H and Chiralcel OD-H columns. The separation of enantiomers is a critical consideration in the development of pharmaceutical compounds where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Computational and Theoretical Investigations of 3,3 Difluoroazetidine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations are fundamental to understanding the molecular properties of 3,3-difluoroazetidine (B2684565). Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.comearthlinepublishers.comearthlinepublishers.com For fluorinated heterocycles, DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to perform geometry optimizations and predict various molecular properties. scispace.comearthlinepublishers.comearthlinepublishers.comnih.govacs.org These calculations can determine optimized molecular structures, thermodynamic parameters, and spectroscopic properties. scispace.comearthlinepublishers.comearthlinepublishers.com For instance, DFT has been successfully used to study isomers of trinitroazetidine, a related four-membered ring system, providing insights into their structural and energetic properties. scispace.comearthlinepublishers.comearthlinepublishers.com Similar approaches are applied to this compound to understand its fundamental chemical nature.

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP, MPWB1K, ωB97XD | Approximates the exchange-correlation energy in DFT. nih.govacs.org |

| Basis Set | 6-311++G(d,p), aug-cc-pVTZ | Describes the atomic orbitals used to build molecular orbitals. nih.govacs.orgresearchgate.net |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) conformation of the molecule. |

| Solvation Model | SMD, SCRF | Simulates the effect of a solvent on the molecule's properties. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.comnih.govmdpi.com For this compound, the MEP map would be characterized by:

Negative Potential (Red/Yellow): Concentrated around the two highly electronegative fluorine atoms and the lone pair of electrons on the nitrogen atom. These regions represent sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton, making this site susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This analysis provides detailed information about bonding interactions, charge distribution, and intramolecular delocalization effects. researchgate.netacs.org

For this compound, NBO analysis can elucidate:

Hybridization and Bond Composition: The analysis details the atomic hybrid orbitals that form the C-C, C-N, C-H, and C-F bonds. wikipedia.org

Charge Transfer: It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction in fluorinated compounds is the hyperconjugation from C-C or C-H bonds into the antibonding σ* orbitals of the C-F bonds. researchgate.netacs.org

Atomic Charges: NBO provides a robust calculation of the partial charges on each atom, reflecting the strong electron-withdrawing effect of the fluorine atoms.

These insights are crucial for understanding the molecule's electronic structure and the underlying reasons for its observed reactivity and properties. researchgate.netacs.org

Influence of Fluorine on Electronic Properties and Reactivity

The introduction of a gem-difluoro group at the C3 position of the azetidine ring has a profound impact on the molecule's electronic properties and chemical reactivity. The high electronegativity of fluorine leads to significant changes:

Inductive Effect: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect lowers the electron density throughout the carbon skeleton and significantly impacts the basicity of the nitrogen atom. Studies on related gem-difluorinated amines and cycloalkanes have shown that this fluorination consistently lowers the pKa of the protonated amine, making it more acidic (less basic) compared to its non-fluorinated counterpart. researchgate.netnih.govresearchgate.net

Reactivity: The inductive effect of the gem-difluoro group makes the carbon atoms of the azetidine ring more electrophilic. This can enhance the ring's susceptibility to nucleophilic attack, a key reaction for strained heterocycles. nih.gov However, the stability of intermediates and transition states will ultimately govern the reaction pathways. nih.gov

| Property | Azetidine | This compound (Predicted) | Reason for Change |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | ~11.29 | Lower | Strong -I effect of two fluorine atoms reduces electron density on nitrogen. researchgate.netnih.gov |

| C-N Bond Length | ~1.48 Å | Slightly Shorter | Inductive effect can lead to bond shortening. |

| Dipole Moment | ~1.88 D | Higher | Introduction of highly polar C-F bonds. |

| Susceptibility to Nucleophilic Attack | Moderate | Higher | Increased electrophilicity of ring carbons due to fluorine's -I effect. nih.gov |

Predictive Modeling of Chemical Transformations

Predicting the outcome of chemical reactions is a major goal in computational chemistry. nih.gov For this compound, predictive models can be used to forecast its behavior in various chemical transformations, such as ring-opening reactions, nucleophilic substitutions, and N-functionalization. bohrium.comresearchgate.netyoutube.comucl.ac.uk

Modern approaches often employ machine learning (ML) and deep learning algorithms trained on large datasets of known reactions. nih.govacs.orgchemrxiv.orgucla.eduresearchgate.net These models learn the complex relationships between reactant structures, reagents, and reaction outcomes to predict the products of new, unseen reactions. nih.govacs.org While building a specific model for this compound would require relevant training data, existing models trained on broad datasets of heterocyclic chemistry can provide valuable predictions. acs.orgchemrxiv.org These predictive tools can help chemists to:

Screen for potential reagents and reaction conditions.

Predict major and minor products, including regioselectivity and stereoselectivity.

Hypothesize reaction mechanisms.

The development of accurate, predictive models has the potential to significantly accelerate the discovery and optimization of synthetic routes involving novel building blocks like this compound. nih.govucla.edu

Development of Derivatized 3,3 Difluoroazetidine Analogs

N-Functionalization Strategies

The nitrogen atom of the 3,3-difluoroazetidine (B2684565) ring is a primary site for derivatization, offering a versatile handle for introducing a wide range of substituents. Common N-functionalization strategies include N-acylation, N-alkylation, and reductive amination. These modifications are crucial for modulating the compound's properties and for its incorporation into larger molecular frameworks.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily forms N-acyl derivatives. This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a common strategy for the synthesis of precursors to more complex molecules and for the introduction of various functional groups. For instance, N-acylation of 3,3-difluorinated β-lactams, which are precursors to 3,3-difluoroazetidines, has been demonstrated to proceed in moderate to good yields researchgate.net.

N-Alkylation: Direct N-alkylation of this compound with alkyl halides provides a straightforward route to N-alkylated derivatives. The reactivity of the azetidine (B1206935) nitrogen allows for efficient substitution. Similar to N-acylation, this reaction is typically carried out in the presence of a base. The synthesis of N-alkylated 3,3-difluorinated β-lactams has been reported as a versatile method for producing a variety of derivatives researchgate.net.

Reductive Amination: Reductive amination offers a powerful method for the N-functionalization of this compound with a wide range of aldehydes and ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the azetidine with a carbonyl compound, followed by in-situ reduction to the corresponding N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which are known for their selectivity in reducing iminium ions in the presence of carbonyl groups masterorganicchemistry.comyoutube.com. While direct examples with this compound are not extensively detailed in the reviewed literature, the general principles of reductive amination are broadly applicable to secondary amines masterorganicchemistry.comyoutube.comnih.govrsc.org.

| Functionalization Strategy | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chlorides, Anhydrides, Base | N-Acyl-3,3-difluoroazetidines |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-3,3-difluoroazetidines |

| Reductive Amination | Aldehydes or Ketones, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | N-Alkyl-3,3-difluoroazetidines |

C-Functionalization Strategies on the Azetidine Ring

Direct functionalization of the carbon atoms (C2 and C4) of the pre-formed this compound ring is synthetically challenging and not extensively reported in the scientific literature. The primary strategies for obtaining C-substituted this compound derivatives involve the synthesis of the ring from already functionalized precursors.

The majority of synthetic routes build the azetidine ring with the desired substituents already in place. For example, the synthesis of 3-substituted 2,2-difluoroaziridines has been achieved through the reduction of α-halo-α,α-difluoroketimines followed by ring closure nih.gov. While this applies to a related three-membered ring system, it highlights the principle of constructing the ring with the desired substitution pattern.

For 3,3-difluoroazetidines, the most common synthetic approach starts with a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate to form a 3,3-difluoroazetidin-2-one (a β-lactam) intermediate researchgate.netfluoromart.com. The substituents on the starting aldimine ultimately determine the substitution pattern at the C4 and N1 positions of the final azetidine ring after reduction of the β-lactam. Therefore, the "C-functionalization" is typically achieved by choosing appropriately substituted starting materials for the ring-forming reaction, rather than by direct modification of the this compound core.

Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. The main approaches to obtaining chiral 3,3-difluoroazetidines involve the use of chiral auxiliaries and the chiral resolution of racemic mixtures.

A prominent strategy for the asymmetric synthesis of 3,3-difluoroazetidines involves the diastereoselective synthesis of chiral 3,3-difluoroazetidin-2-ones as key intermediates. This can be achieved through a Reformatsky-type reaction of ethyl bromodifluoroacetate with imines derived from chiral amines or by using chiral auxiliaries. For instance, chiral oxazolidines can be diastereoselectively alkylated with ethyl bromodifluoroacetate to furnish 3,3-difluoroazetidin-2-ones with high diastereomeric excess (up to 99% de) researchgate.net. Subsequent selective cleavage of the chiral auxiliary and reduction of the lactam carbonyl group yields the enantiomerically enriched this compound.

Another approach involves the use of chiral auxiliaries directly in the Reformatsky reaction. For example, the use of (-)-menthyl bromodifluoroacetate as a chiral starting material in a reaction with an imine has been shown to produce (S)-difluoro-β-lactams with high diastereoselectivity researchgate.net. The chiral auxiliary can then be removed to provide the chiral 3,3-difluoroazetidin-2-one, which can be further converted to the corresponding chiral this compound.

| Chiral Synthesis Approach | Key Features | Outcome |

| Chiral Auxiliaries (Oxazolidines) | Diastereoselective alkylation with BrCF₂CO₂Et. | Chiral 3,3-difluoroazetidin-2-ones (up to 99% de). |

| Chiral Reagents ((-)-menthyl bromodifluoroacetate) | Asymmetric Reformatsky-type reaction with imines. | Chiral (S)-difluoro-β-lactams with high diastereoselectivity. |

Incorporation into Peptidomimetics and Amino Acid Analogues (Synthetic Aspects)

The incorporation of the this compound moiety into peptides and amino acids is a promising strategy for creating novel peptidomimetics with enhanced properties such as metabolic stability and conformational constraint. The synthetic challenge lies in the preparation of suitable this compound-containing building blocks and their efficient coupling in peptide synthesis.

A key building block for this purpose is a this compound ring bearing a carboxylic acid group, which can then be used in standard peptide synthesis protocols. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid has been reported, providing a valuable precursor for the synthesis of fluorinated β-amino acids nih.gov. A similar strategy can be envisioned for the synthesis of 1-Boc-3,3-difluoroazetidine-2-carboxylic acid or 1-Boc-3,3-difluoroazetidine-4-carboxylic acid, which would serve as direct building blocks for peptide synthesis. The synthesis of azetidine-2-carboxylic acid derivatives often starts from aspartic acid and involves the formation of a 4-oxo-2-azetidinecarboxylic acid derivative, which is then reduced google.com.

Once the protected this compound amino acid is synthesized, it can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The N-terminus is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard SPPS protocols cam.ac.ukpeptide.comrsc.orgnih.gov. The carboxylic acid is activated using common coupling reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation with the free amino group of the growing peptide chain bachem.compeptide.comnih.gov.

| Synthetic Step | Description | Key Reagents/Techniques |

| Building Block Synthesis | Preparation of N-protected this compound carboxylic acids. | Boc or Fmoc protection, oxidation of a primary alcohol to a carboxylic acid. |

| Peptide Coupling | Incorporation of the building block into a peptide chain. | Solid-Phase Peptide Synthesis (SPPS), coupling reagents (PyBOP, HATU, DCC/HOBt). |

Emerging Research Directions and Future Prospects in 3,3 Difluoroazetidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,3-difluoroazetidines has traditionally been a multi-step process. A well-established and high-yield method involves the monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. nih.govresearchgate.net These β-lactam precursors are typically synthesized through a Reformatsky-type reaction between aldimines and ethyl bromodifluoroacetate. nih.govresearchgate.net This approach has proven effective for creating various N-protected 3,3-difluoroazetidin-2-ones. taylorfrancis.com

Asymmetric Synthesis : Efforts are being made to develop highly enantioselective methods. One approach involves the use of chiral auxiliaries, such as chiral 1,3-oxazolidines, which can direct the stereochemistry during the Reformatsky-type reaction to produce chiral 3,3-difluoroazetidin-2-ones with high diastereomeric excess. researchgate.net Another strategy employs cost-effective chiral amino alcohol ligands to catalyze the reaction, achieving high enantioselectivity. taylorfrancis.com

Alternative Cyclization Strategies : Beyond the classical Reformatsky-cyclization-reduction pathway, researchers are exploring other methods for constructing the azetidine (B1206935) ring. These include intramolecular nucleophilic substitution reactions and ring expansions of three-membered heterocycles like aziridines. magtech.com.cn Gold-catalyzed oxidative cyclization of N-propargylsulfonamides represents a modern approach to synthesizing the related azetidin-3-ones, highlighting a potential direction for future 3,3-difluoroazetidine (B2684565) syntheses. magtech.com.cn

| Method | Key Reagents | Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Reformatsky-Type Reaction | Aldimines, Ethyl bromodifluoroacetate, Zinc | 3,3-Difluoroazetidin-2-one | High yield, well-established | nih.govresearchgate.net |

| Asymmetric Reformatsky Reaction | Imines, Ethyl bromodifluoroacetate, Chiral ligands/auxiliaries | Chiral 3,3-Difluoroazetidin-2-one | Enantioselective control | researchgate.nettaylorfrancis.com |

Expanding the Scope of Reactivity and Mechanistic Understanding

The reactivity of this compound is governed by a combination of factors: the inherent strain of the four-membered ring, the nucleophilicity of the nitrogen atom, and the profound electronic influence of the gem-difluoro group.

Ring Strain and Nucleophilicity : The azetidine ring possesses significant strain energy (approximately 27.7 kcal/mol), which enhances the accessibility of the nitrogen's lone pair of electrons. ossila.com This makes the nitrogen atom a potent nucleophile, allowing it to readily participate in reactions to form larger, more complex structures. ossila.com

Influence of the Gem-Difluoro Group : The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect. This effect is crucial in modulating the physicochemical properties of the molecule. Studies on related gem-difluorinated cycloalkanes have shown that this group significantly impacts the basicity (pKa) of nearby amino groups. nih.gov This electronic influence also enhances the metabolic stability of the molecule, a highly desirable trait in medicinal chemistry. researchgate.net

C-F Bond Reactivity : While the carbon-fluorine bond is the strongest single bond in organic chemistry, its reactivity in the context of the azetidine ring is an area of interest. cas.cn Generally, the C-F bonds in this compound are highly stable and not prone to nucleophilic substitution. cas.cn However, understanding the limits of this stability is crucial for designing new reactions. Mechanistic studies on related fluorinated β-lactams show that the gem-difluoro group can influence rearrangement pathways and direct the outcome of reactions, for instance by stabilizing adjacent negative charges. acs.org Future research will likely focus on exploiting the unique electronic environment created by the CF2 group to achieve novel chemical transformations that are not possible with non-fluorinated analogues.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including fluorinated heterocycles. The goal is to develop more sustainable processes that are safer, more efficient, and generate less waste.

Emerging green approaches relevant to this compound synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields. researchgate.net This technique is beneficial for overcoming the high activation energies sometimes required in fluorination chemistry and for the rapid synthesis of heterocyclic building blocks. biotage.co.jpbiotage.com

Mechanochemistry : Ball-milling and other mechanochemical techniques provide a solvent-minimized or solvent-free approach to synthesis. cardiff.ac.uk These methods have been successfully applied to the synthesis of other fluorinated heterocycles, demonstrating their potential to provide efficient and environmentally friendly alternatives to traditional solution-phase reactions. cardiff.ac.uk

Use of Greener Reagents and Solvents : A major focus of green fluorine chemistry is moving away from hazardous reagents. dovepress.com Research into using milder, more atom-economical fluorinating agents and replacing conventional organic solvents with greener alternatives is a key priority for making the synthesis of compounds like this compound more sustainable. dovepress.comrsc.org

Exploration in New Frontiers of Chemical Research (e.g., Catalysis, Advanced Materials)

The unique structural and electronic properties of the this compound moiety make it an attractive building block for creating novel molecules with advanced functions.